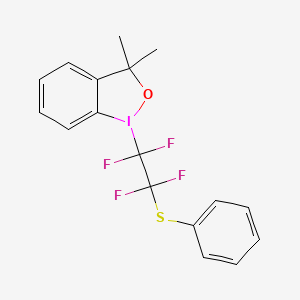

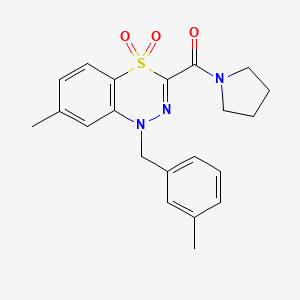

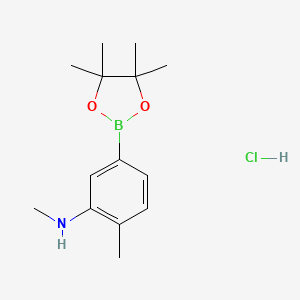

![molecular formula C17H15N3O4 B2538667 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034439-09-1](/img/structure/B2538667.png)

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with furan and pyrazole moieties, which are known for their significance in medicinal chemistry due to their presence in compounds with various pharmacological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, including N-methylation, reduction, condensation, and oxidation reactions. For instance, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involves N-methylation of 5-nitro-1H-indazole, followed by reduction and condensation with furoyl chloride, and finally, Jacobson oxidation to obtain the desired product . Similarly, the synthesis of nitrofurantoin analogues with furan and pyrazole scaffolds involves the condensation of 5-aminopyrazole with substituted furan-2-carbaldehydes . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like those mentioned in the papers is characterized by the presence of multiple rings, including furan, pyrazole, and benzothiazole or benzamide moieties. These structures are often confirmed using techniques such as mass spectroscopy, 1H NMR spectroscopy, IR spectroscopy, and X-ray analysis . The presence of these moieties in the compound of interest suggests that it may have a complex structure with potential for diverse chemical reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the carboxamide group is known for its participation in hydrogen bonding, which can affect the compound's biological activity. The furan and pyrazole rings can undergo various transformations, such as formylation, acylation, and alkylation, which can be used to modify the compound's properties or to synthesize derivatives with enhanced biological activities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their heterocyclic structures. These properties may include solubility in various solvents, melting points, and stability under different conditions. The presence of electron-donating and electron-withdrawing groups within the molecule can also affect its reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research in this area focuses on developing new synthetic routes and studying the reactivity of compounds with furan and pyrazole moieties. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of electrophilic substitution reactions, which could be analogous to methods applicable to the synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (Aleksandrov & El’chaninov, 2017). Further, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole by El’chaninov et al. (2018) involves condensation and oxidation steps that might offer insights into functional group transformations relevant for similar complex molecules (El’chaninov et al., 2018).

Biological Activities

Compounds with furan and pyrazole components have shown various biological activities, suggesting potential areas of application for related compounds. Zaki et al. (2018) synthesized pyridine and thioamide derivatives from furan-containing chalcones, demonstrating significant antimicrobial and anticancer activities. This indicates that structurally complex furan and pyrazole derivatives could also exhibit promising biological properties (Zaki et al., 2018). Similarly, Sokmen et al. (2014) explored the antibacterial, antiurease, and antioxidant activities of triazole derivatives, suggesting that N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide might also be evaluated for such activities (Sokmen et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c21-17(12-4-5-15-16(9-12)24-11-23-15)18-10-13(14-3-1-8-22-14)20-7-2-6-19-20/h1-9,13H,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIOJIFQWQMOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

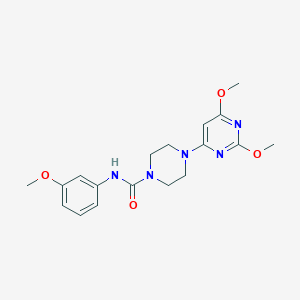

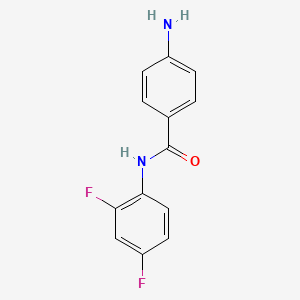

![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)

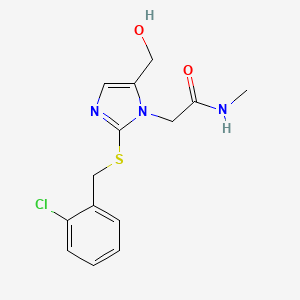

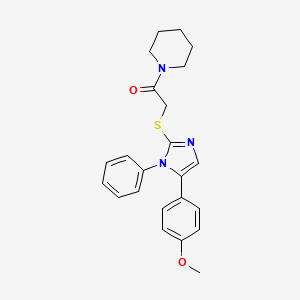

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide](/img/structure/B2538596.png)

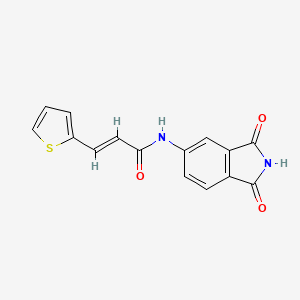

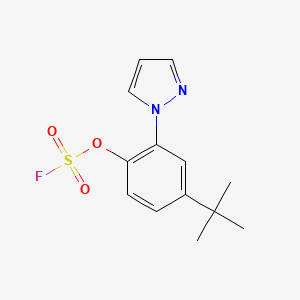

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)

amino}cyclobutan-1-ol](/img/structure/B2538599.png)

![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)